molecular formula C10H10N2O3 B11062739 N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide

Cat. No.: B11062739
M. Wt: 206.20 g/mol
InChI Key: WBXCOTRWZLYLLS-UHFFFAOYSA-N
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Description

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The fusion of aryl amines with ethyl cyanoacetate is one of the most widely used methods due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and oxazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which provide a versatile platform for further chemical modifications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C10H10N2O3/c1-6(13)12-8-3-7(5-11)4-9(15-2)10(8)14/h3-4,14H,1-2H3,(H,12,13)

InChI Key

WBXCOTRWZLYLLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)C#N)OC)O

Origin of Product

United States

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